![molecular formula C54H110N36O10 B115151 Nona-arginine CAS No. 143413-47-2](/img/structure/B115151.png)
Nona-arginine
Overview
Description
Nona-arginine is a cell-penetrating peptide composed of nine arginine residues. It is known for its ability to traverse cellular membranes and deliver biologically active molecules into cells. This property makes this compound a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Nona-arginine, also known as (Arg)9, is a cell-penetrating peptide (CPP) composed of nine arginine residues . The primary targets of (Arg)9 are cellular plasma membranes . It interacts with these membranes to facilitate the delivery of various cargoes into cells .
Mode of Action
(Arg)9 interacts with its targets, the cellular plasma membranes, through a process known as direct membrane translocation . This interaction allows (Arg)9 to penetrate the cell membranes and deliver its cargoes into the cells . The calcium channel Orai1 plays a crucial role in triggering the rapid uptake of the peptides .
Biochemical Pathways
The biochemical pathways affected by (Arg)9 are primarily related to arginine metabolism. Arginine can be metabolized via the arginase pathway, which limits arginine availability for nitric oxide (NO) synthesis . The product of this pathway, ornithine, can further feed into the downstream pathways of polyamine and proline syntheses, which are important for cellular proliferation and tissue repair .
Pharmacokinetics
It’s known that the salt form of (arg)9, known as (arg)9 acetate, generally has better water solubility and stability than the free form .
Result of Action
(Arg)9 exhibits neuroprotective activity, providing significant neuroprotection in a dose-response manner following glutamic acid exposure . It is less effective in the kainic acid model .
Action Environment
The action of (Arg)9 can be influenced by various environmental factors. For instance, the amino acid sequence is a key factor that determines the cellular internalization mechanism . Furthermore, the non-cytotoxic nature and the wide applicability make (Arg)9 a trending tool for cellular delivery .
Biochemical Analysis
Biochemical Properties
Nona-arginine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that this compound can induce spikes in intracellular calcium concentration, which correlates with the efficiency of the peptide entry . This suggests that an increase in intracellular calcium precedes and is required for peptide entry .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing a very effective non-endocytic entry pathway specific for cationic peptides . This pathway is inhibited by depletion of the intracellular ATP pool , suggesting that ATP is crucial for the entry of this compound into cells.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It induces repetitive spikes in intracellular calcium concentration, which is suggested to precede and be required for peptide entry . Furthermore, this compound is found to induce transient cell-surface exposure of phosphatidylserine (PS), a lipid normally residing only in the inner leaflet of the plasma membrane . This suggests the importance of PS externalization in the process of this compound entry into cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. At a concentration of 1-2 μM and a rapid temperature drop to 15°C, this compound induces a very effective non-endocytic entry pathway specific for cationic peptides . This suggests that the peptide’s stability and degradation, as well as its long-term effects on cellular function, can be influenced by temperature and concentration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound shows neuroprotective effects and reduces infarct volume when administered at a dosage of 1 μM/kg in a permanent middle cerebral artery stroke model in male Sprague–Dawley rats .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific pathways. It induces a very effective non-endocytic entry pathway specific for cationic peptides , suggesting a unique mechanism for its transport and distribution.
Subcellular Localization
Given its ability to induce a non-endocytic entry pathway, it is likely that this compound is localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nona-arginine can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The arginine residues are typically protected with a suitable protecting group, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, to prevent unwanted side reactions during the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter method involves the expression of the peptide in a suitable host organism, such as Escherichia coli, followed by purification of the peptide from the host cells .
Chemical Reactions Analysis
Types of Reactions
Nona-arginine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the guanidinium groups in the arginine residues, which can participate in hydrogen bonding and electrostatic interactions .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like dithiothreitol. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the guanidinium groups can lead to the formation of urea derivatives, while reduction can result in the formation of amine derivatives .
Scientific Research Applications
Drug Delivery
Mechanism of Action
Nona-arginine enhances the cellular uptake of drugs and biomolecules through several mechanisms, primarily involving electrostatic interactions with negatively charged cell membranes. The peptide's cationic nature allows it to transiently permeabilize the plasma membrane, facilitating the entry of larger molecules that typically cannot cross lipid bilayers.
Case Study: Quantum Dots Delivery
A study demonstrated that this compound significantly increased the cellular uptake of quantum dots (QDs), which are semiconductor nanoparticles used for imaging and drug delivery. The research indicated that SR9 facilitated the noncovalent binding of QDs to cells, enhancing their internalization through an energy-dependent process primarily mediated by macropinocytosis . This method is particularly useful for monitoring biomolecules in real-time.
Gene Therapy
E6 shRNA Delivery
this compound has been investigated for its efficacy in delivering small interfering RNA (siRNA) and short hairpin RNA (shRNA) for gene silencing applications. In a notable study, this compound was used to deliver E6 shRNA targeting the E6 oncoprotein of Human Papillomavirus (HPV) in HeLa cells. The results showed that SR9 effectively suppressed E6 gene expression with a lower cytotoxicity profile compared to traditional viral vectors . This highlights its potential as a non-viral gene carrier, making it suitable for therapeutic applications where safety is paramount.
Cellular Imaging
Fluorescent Protein Delivery
this compound has also been utilized for delivering fluorescent proteins into various cell types, including plant cells. Research demonstrated that arginine-rich peptides could efficiently transport fused fluorescent proteins into both dicot and monocot plants without the need for transgenic methods . This application can facilitate studies in plant biology and biotechnology by enabling real-time visualization of protein localization and expression.
Mechanistic Insights
Calcium Signaling
The entry mechanism of this compound into cells involves transient increases in intracellular calcium levels, which can be triggered by temperature changes or high peptide concentrations. This calcium influx is believed to induce temporary membrane permeabilization, allowing for more efficient delivery of the peptide and its cargo into the cytosol . Understanding these mechanisms is crucial for optimizing this compound's applications in drug delivery systems.
Comparative Analysis of CPPs
Peptide | Primary Sequence | Cell Type | Delivery Efficiency | Toxicity Profile |
---|---|---|---|---|
This compound (SR9) | RRRRRRRRR | Various | High | Low |
Octa-Arginine | RRRRRRRR | Various | Moderate | Moderate |
Polylysine | KKKKKKKK | Various | Low | High |
This table summarizes the comparative efficiency and toxicity profiles of different arginine-rich CPPs, highlighting this compound's superior performance in terms of both delivery efficiency and reduced toxicity.
Comparison with Similar Compounds
Nona-arginine is part of a family of arginine-rich cell-penetrating peptides, which also includes octa-arginine and deca-arginine. Compared to these similar compounds, this compound has been shown to have higher translocation efficiency and lower cytotoxicity, making it a preferred choice for many applications .
List of Similar Compounds
- Octa-arginine
- Deca-arginine
- Tetra-arginine
- Hexa-arginine
This compound’s unique combination of high translocation efficiency and low cytotoxicity sets it apart from other arginine-rich peptides, making it a valuable tool in scientific research and biomedical applications .
Biological Activity
Nona-arginine (R9), a cell-penetrating peptide (CPP), has garnered significant attention in the field of biomedicine due to its ability to facilitate the delivery of various biomolecules into cells. Comprising nine arginine residues, R9 exhibits unique properties that enhance its interaction with cellular membranes, making it a valuable tool for drug delivery and molecular imaging.
Cellular Uptake Mechanisms
The biological activity of this compound is primarily characterized by its mechanisms of cellular internalization. Research indicates that R9 can enter cells through several pathways, including:
- Endocytosis : This is the predominant route for R9 uptake at lower concentrations. Studies have shown that R9 enhances the delivery of quantum dots (QDs) into cells via macropinocytosis, a form of endocytosis characterized by the engulfing of extracellular fluid and solutes .
- Direct Membrane Translocation : At higher concentrations, this compound can permeabilize the plasma membrane directly, bypassing traditional endocytic pathways. This process is thought to be facilitated by transient changes in membrane permeability triggered by intracellular calcium spikes .
Comparative Efficiency
Table 1 summarizes the efficiency of R9 compared to other CPPs in terms of cellular uptake:
Peptide | Composition | Uptake Mechanism | Efficiency |
---|---|---|---|
This compound | Nine Arginine | Endocytosis, Direct | High |
Octa-Arginine | Eight Arginine | Endocytosis | Moderate |
Polylysine | Variable Length | Endocytosis | Low |
Case Studies
- Quantum Dot Delivery : A study demonstrated that R9 significantly increased the uptake of QDs in A549 human lung carcinoma cells. The presence of R9 enhanced the internalization efficiency compared to QDs alone, highlighting its role as an effective delivery vehicle .
- Calcium-Mediated Entry : Another investigation revealed that temperature-induced calcium influx facilitated R9's entry into cells. This study found that pre-loading cells with calcium chelators inhibited R9 uptake, establishing a critical link between calcium signaling and peptide internalization .
Endocytic Pathways
Research has elucidated that the cellular uptake of this compound is predominantly lipid raft-dependent. Inhibitors targeting lipid rafts significantly reduced R9-mediated internalization, suggesting that lipid microdomains play a crucial role in facilitating its entry into cells .
Molecular Dynamics Simulations
Molecular dynamics simulations have provided insights into how R9 interacts with lipid bilayers. These studies indicate that R9 can induce membrane destabilization, promoting its own translocation across the membrane .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H110N36O10/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82)/t28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNKPNYCNUKOAU-VXJRNSOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H110N36O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1423.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143413-47-2 | |
Record name | Nona-arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nona-arginine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12648 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does nona-arginine interact with cell membranes?
A1: this compound interacts with cell membranes primarily through electrostatic interactions between its positively charged arginine residues and negatively charged components of the membrane, such as glycosaminoglycans and phospholipids. [, , , , , ] This interaction can lead to membrane destabilization and subsequent cellular uptake through various mechanisms, including endocytosis and direct penetration. [, , , ]
Q2: What are the downstream effects of this compound once inside the cell?
A2: The downstream effects of this compound are largely dependent on the cargo it delivers. R9 itself primarily acts as a carrier and does not possess inherent biological activity. [] Once inside the cell, R9-cargo complexes can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria. [, , ] The specific localization and subsequent effects depend on the nature of the cargo and its intended target.
Q3: Can this compound induce toxicity in cells?
A3: While generally considered non-toxic, this compound can induce toxicity at high concentrations. [, ] The concentration threshold for toxicity varies depending on the cell type, cargo, and experimental conditions.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C45H98N36O10, and its molecular weight is 1267.5 g/mol.
Q5: What spectroscopic techniques are commonly used to characterize this compound?
A5: Common spectroscopic techniques used to characterize this compound include: * Circular dichroism (CD) spectroscopy: To study the secondary structure of the peptide in solution and in complex with membranes. [, ] * Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the three-dimensional structure and dynamics of the peptide. [, ] * UV-Vis spectroscopy: To investigate the aggregation properties of the peptide. []
Q6: How does the performance of this compound as a delivery vector vary under different conditions?
A6: The performance of this compound is influenced by factors such as: * Peptide concentration: Higher concentrations can enhance uptake but also increase the risk of toxicity. [] * Cargo properties: Size, charge, and hydrophobicity of the cargo can affect complex formation and cellular uptake. [, ] * Cell type: Different cell types exhibit varying sensitivities to this compound and different uptake mechanisms. [] * Environmental factors: Temperature, pH, and ionic strength can impact peptide stability and membrane interactions. [, ]
Q7: How do modifications to the this compound structure affect its activity?
A7: Modifications to the this compound structure, such as: * Chain length: Increasing or decreasing the number of arginine residues can impact membrane binding and cellular uptake. [] * Amino acid substitutions: Replacing arginine with other amino acids can alter charge distribution and affect interactions with membranes and cargo. [] * Cyclization: Introducing cyclic structures can enhance stability and improve cellular uptake. [] * Lipid conjugation: Adding lipid moieties can facilitate membrane interactions and improve cellular uptake. []
Q8: What are the challenges associated with formulating this compound for therapeutic applications?
A8: Challenges include: * Proteolytic degradation: this compound is susceptible to degradation by proteases, which can limit its efficacy in vivo. [] * Short half-life: Rapid clearance from circulation can reduce bioavailability and therapeutic efficacy. []
Q9: What strategies are being explored to improve the stability and bioavailability of this compound formulations?
A9: Strategies include: * Chemical modifications: Introducing non-natural amino acids or chemical modifications to the peptide backbone can enhance resistance to degradation. [] * Nanoparticle encapsulation: Encapsulating this compound within nanoparticles can protect it from degradation and prolong its circulation time. [, ] * Conjugation to polymers: Attaching this compound to polymers like polyethylene glycol (PEG) can improve stability and reduce immunogenicity. []
Q10: How is this compound being explored for targeted drug delivery?
A10: this compound can be conjugated to targeting ligands, such as antibodies, peptides, or small molecules, to direct the delivery of cargo to specific cell types or tissues. [, , ]
Q11: How are computational methods being used to study this compound?
A11: Computational methods, such as molecular dynamics (MD) simulations, are used to: * Investigate peptide-membrane interactions: Simulating the behavior of this compound at the membrane interface to understand its penetration mechanism. [, ] * Design more efficient CPPs: Optimizing peptide sequences and modifications to improve membrane translocation and cargo delivery. []
Q12: What are some examples of in vitro and in vivo applications of this compound for drug delivery?
A12: Examples include: * Gene delivery: Delivery of siRNA and plasmid DNA for gene silencing and gene editing applications. [, , ] * Protein delivery: Delivery of therapeutic proteins and peptides, such as antibodies and enzymes, into cells. [, ] * Nanoparticle delivery: Facilitating the cellular uptake of nanoparticles for imaging and drug delivery applications. [, ]
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